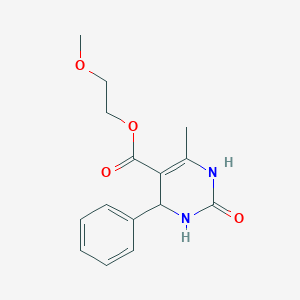
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide” is a chemical compound with the IUPAC name N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide . Its CAS number is 19387-69-0 .
Molecular Structure Analysis
The molecular weight of “(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide” is 236.25 .Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis infection, glucose metabolism, malaria infection, cholinesterase activity, and more .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can be expected to be wide-ranging, depending on the specific target and pathway involved . These effects can include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of enzymes, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more potent and selective analogs of this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide can be synthesized by reacting isonicotinic acid hydrazide with 2-thioxothiazolidin-4-one in the presence of a base. This reaction leads to the formation of a thiazolidinone ring, which is an essential structural component of this compound. The resulting compound is then purified using column chromatography, yielding pure this compound.
Applications De Recherche Scientifique
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. In a study conducted by Singh et al., this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study by Kaur et al. demonstrated that this compound possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(6-1-3-10-4-2-6)13-12-7-5-16-9(15)11-7/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSZBJFIPRDSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)


![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)


![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)